テトラヒドロデオキシコルチゾール

概要

科学的研究の応用

Tetrahydro-11-deoxy Cortisol has several applications in scientific research:

Chemistry: It is used as a reference standard in the study of steroid metabolism and synthesis.

Biology: The compound is utilized in the investigation of adrenal gland function and steroidogenesis.

Medicine: It serves as a biomarker for diagnosing and monitoring conditions like 11β-hydroxylase deficiency and adrenal tumors.

Industry: Tetrahydro-11-deoxy Cortisol is used in the production of diagnostic kits and research reagents

生化学分析

Biochemical Properties

Tetrahydrodeoxycortisol plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is significantly associated with the cytochrome P450 (CYP) isoform CYP11B1 . The nature of these interactions involves the conversion of 11-deoxycortisol to Tetrahydrodeoxycortisol.

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tetrahydrodeoxycortisol is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrahydrodeoxycortisol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Tetrahydrodeoxycortisol can vary with different dosages in animal models

Metabolic Pathways

Tetrahydrodeoxycortisol is involved in metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

It is not clear if there are any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

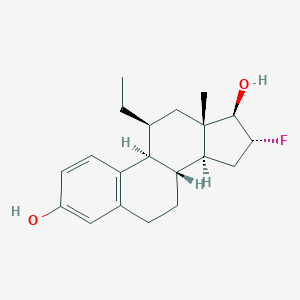

テトラヒドロ-11-デオキシコルチゾールの合成は、通常、11-デオキシコルチゾールの還元を含みます。 このプロセスには、目的の還元を達成するために、制御された条件下で水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤の使用が含まれます .

工業生産方法

テトラヒドロ-11-デオキシコルチゾールの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、最終製品の一貫性と純度を確保するために、高純度の出発物質と厳格な品質管理措置の使用が含まれます .

化学反応の分析

反応の種類

テトラヒドロ-11-デオキシコルチゾールは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、クロム酸ピリジニウム (PCC) などの酸化剤を使用して、テトラヒドロ-11-デオキシコルチゾールを 11-デオキシコルチゾールに戻すことができます。

還元: 前述のように、11-デオキシコルチゾールからテトラヒドロ-11-デオキシコルチゾールへの還元は一般的な反応です。

置換: この化合物は、特にヒドロキシル基で、アシルクロリドやスルホニルクロリドなどの試薬を使用して置換反応を受けることができます.

一般的な試薬と条件

酸化剤: クロム酸ピリジニウム (PCC)、三酸化クロム (CrO3)

還元剤: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)

置換試薬: アシルクロリド、スルホニルクロリド

生成される主な生成物

酸化: 11-デオキシコルチゾール

還元: テトラヒドロ-11-デオキシコルチゾール

科学研究への応用

テトラヒドロ-11-デオキシコルチゾールは、科学研究でいくつかの用途があります。

化学: ステロイド代謝と合成の研究における標準物質として使用されます。

生物学: この化合物は、副腎の機能とステロイド生成の研究に使用されます。

医学: 11β-ヒドロキシラーゼ欠損症や副腎腫瘍などの状態の診断とモニタリングのためのバイオマーカーとして役立ちます。

作用機序

テトラヒドロ-11-デオキシコルチゾールは、主にステロイド代謝における役割を通じてその効果を発揮します。これは11-デオキシコルチゾールの代謝産物であり、コルチゾール合成の調節に関与しています。 この化合物は、ステロイド生成経路におけるさまざまな酵素、特にCYP11B1などのシトクロムP450酵素と相互作用します .

類似の化合物との比較

類似の化合物

11-デオキシコルチゾール: コルチゾールの合成における前駆体であり、同様の代謝経路を持っています。

テトラヒドロコルチゾール: コルチゾール合成経路における別の代謝産物であり、追加のヒドロキシル基の存在が異なります。

21-デオキシコルチゾール: 副腎ステロイド生成に関与する関連化合物.

独自性

テトラヒドロ-11-デオキシコルチゾールは、11-デオキシコルチゾールの主要な尿中代謝産物としての特定の役割によりユニークです。 特定の医学的状態におけるそのレベルの上昇は、診断目的のための貴重なバイオマーカーとなっています .

類似化合物との比較

Similar Compounds

11-Deoxycortisol: A precursor in the synthesis of cortisol, with similar metabolic pathways.

Tetrahydrocortisol: Another metabolite in the cortisol synthesis pathway, differing in the presence of an additional hydroxyl group.

21-Deoxycortisol: A related compound involved in adrenal steroidogenesis.

Uniqueness

Tetrahydro-11-deoxy Cortisol is unique due to its specific role as a primary urinary metabolite of 11-deoxycortisol. Its elevated levels in certain medical conditions make it a valuable biomarker for diagnostic purposes .

特性

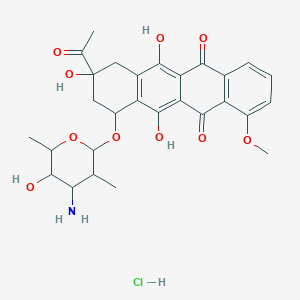

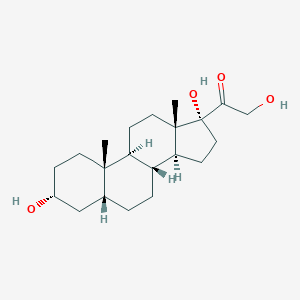

IUPAC Name |

1-[(3R,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTAPIKFKZGAGM-FAIYVORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018945 | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrodeoxycortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-60-0 | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-11-deoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,17,21-trihydroxy-5β-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydrodeoxycortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Tetrahydrodeoxycortisol (THS) used to evaluate adrenal function?

A1: Tetrahydrodeoxycortisol (THS) is a metabolite of 11-deoxycortisol, a precursor to cortisol. The ratio of THS to other cortisol metabolites, particularly tetrahydrocortisol (THF), serves as an index of 11β-hydroxylase activity. [, ] This enzyme is crucial for the final step in cortisol synthesis. By measuring the THS/THF ratio in urine, researchers and clinicians can assess the efficiency of 11β-hydroxylase. [, ] A higher ratio suggests reduced enzyme activity, which can be indicative of certain adrenal disorders.

Q2: What is the significance of the genetic variation in the CYP11B1 gene in relation to Tetrahydrodeoxycortisol (THS)?

A2: The CYP11B1 gene encodes 11β-hydroxylase, the enzyme responsible for converting 11-deoxycortisol to cortisol. [, ] Studies have shown a strong association between polymorphisms in the CYP11B1 gene and urinary THS excretion rates. [] Specifically, the rs6387 polymorphism in intron 3 of CYP11B1 was significantly associated with THS levels. [] These findings suggest that genetic variations in CYP11B1 can impact 11β-hydroxylase efficiency and consequently affect THS levels. This has important implications for understanding inter-individual variability in cortisol synthesis and potential susceptibility to related disorders.

Q3: Can Tetrahydrodeoxycortisol (THS) levels be used to detect the administration of certain corticosteroids?

A3: Yes, the ratio of tetrahydrocortisol (THF) to THS in urine can be used as a screening tool for the systemic administration of cortisone and hydrocortisone. [] This ratio is expected to be altered in individuals receiving these medications due to their influence on cortisol metabolism.

Q4: Is there a familial pattern associated with corticosteroid levels, including Tetrahydrodeoxycortisol (THS)?

A5: Yes, research indicates a strong familial pattern in plasma and urine levels of several corticosteroids, including THS. [] The Scottish Adult Twin Study found that basal plasma concentrations of 11-deoxycorticosterone (DOC), a precursor to THS, were significantly correlated in both monozygotic and dizygotic twins. [] Furthermore, 24-hour urinary THS excretion rates exhibited significant heritability (H2 = 0.59) in the same study. [] These findings suggest that genetic factors contribute to the variation in corticosteroid levels, including THS, observed within families.

Q5: Can you explain the association between the CYP17A1 gene and Tetrahydrodeoxycortisol (THS) levels?

A6: While the CYP17A1 gene primarily encodes the enzyme 17α-hydroxylase/17,20 lyase, which plays a role in aldosterone and cortisol synthesis upstream of 11β-hydroxylase, research suggests a potential link between common polymorphisms at this locus and corticosteroid phenotype, including THS. [] For example, the study found an association between the rs2150927 polymorphism and the ratio of tetrahydrodeoxycorticosterone (THDOC) to THS, used as an index of 17α-hydroxylation. [] This finding indicates that genetic variations in CYP17A1 might indirectly influence THS levels through their impact on upstream steroidogenesis.

Q6: Has Tetrahydrodeoxycortisol (THS) been studied in the context of any specific diseases?

A7: While not extensively covered in the provided abstracts, one study explored hormonal and metabolic changes in children with chronic sinusitis. [] Although no direct correlation was found between THS and the disease, this study highlights the potential of investigating THS levels in various pathological conditions to uncover potential associations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)